Pyrrolidin-2-ylmethanamine hydrochloride

Description

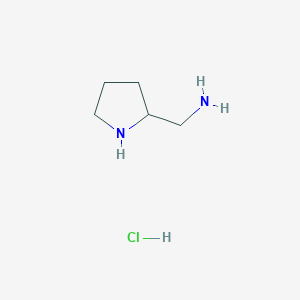

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H13ClN2 |

|---|---|

Molecular Weight |

136.62 g/mol |

IUPAC Name |

pyrrolidin-2-ylmethanamine;hydrochloride |

InChI |

InChI=1S/C5H12N2.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4,6H2;1H |

InChI Key |

DELRTTITBGHPRU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)CN.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: (S)-Pyrrolidin-2-ylmethanamine Dihydrochloride

CAS 103382-84-9 | High-Purity Chiral Building Block

Executive Summary

(S)-Pyrrolidin-2-ylmethanamine dihydrochloride (CAS 103382-84-9) is the stable, dihydrochloride salt form of (S)-2-(aminomethyl)pyrrolidine. As a rigid, chiral diamine derived from L-proline, it serves as a critical scaffold in medicinal chemistry and asymmetric organocatalysis. Unlike its hygroscopic and air-sensitive free base (CAS 69500-64-7), the dihydrochloride salt offers superior shelf-stability and handling characteristics for GMP-compliant synthesis.

This guide details the physicochemical profile, synthetic utility, and handling protocols for CAS 103382-84-9, specifically targeting applications in the synthesis of CNS-active agents, glycomimetics, and chiral ligands.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Core Identification

| Property | Specification |

| Chemical Name | (S)-Pyrrolidin-2-ylmethanamine dihydrochloride |

| Synonyms | (S)-2-(Aminomethyl)pyrrolidine 2HCl; (2S)-2-Pyrrolidinylmethanamine dihydrochloride |

| CAS Number | 103382-84-9 |

| Molecular Formula | C₅H₁₄Cl₂N₂ (C₅H₁₂N₂ · 2HCl) |

| Molecular Weight | 173.08 g/mol |

| Stereochemistry | (S)-Enantiomer (derived from L-Proline) |

| MDL Number | MFCD00191745 (Free base ref) |

Physical Properties

| Parameter | Data | Context |

| Appearance | White to off-white crystalline powder | High purity form |

| Melting Point | 124–125 °C | Recrystallized from ethanol |

| Solubility | High: H₂O, Methanol, DMSOLow: DCM, Hexanes, Toluene | Polar salt requires polar solvents or free-basing |

| Hygroscopicity | Moderate to High | Store under desiccant; salt prevents carbamate formation seen in free base |

| Acidity (pKa) | ~8.5 (secondary amine), ~10.5 (primary amine) | Values estimated for free base conjugate acids |

Synthetic Routes & Manufacturing

The industrial preparation of CAS 103382-84-9 prioritizes the retention of chiral purity from the L-proline starting material.

Primary Synthetic Pathway

The most robust route involves the conversion of L-proline to L-prolinamide, followed by reduction. The dihydrochloride is formed immediately upon workup to prevent oxidation or racemization.

Figure 1: Industrial synthesis pathway retaining (S)-stereocenter integrity.

Key Process Parameters

-

Reduction Step: Lithium Aluminum Hydride (LAH) is preferred over catalytic hydrogenation to avoid poisoning from trace impurities, though Borane-THF is a viable alternative for smaller scales.

-

Salt Formation: The addition of anhydrous HCl in ethanol/ether precipitates the dihydrochloride, removing non-basic impurities in the supernatant.

Applications in Drug Discovery[7][10]

Chiral Scaffold for CNS Agents

The pyrrolidine ring provides conformational rigidity, reducing the entropy penalty upon binding to biological targets.

-

Dopamine Receptors: Used in the synthesis of substituted benzamides (e.g., Sulpiride analogs) where the chiral side chain dictates receptor subtype selectivity (D2 vs. D3).

-

Nicotinic Acetylcholine Receptors (nAChRs): The diamine motif mimics the distance between the basic nitrogen and hydrogen bond acceptors in endogenous ligands.

Asymmetric Organocatalysis

While the free base is the active catalyst, the dihydrochloride is the preferred precursor for generating "on-demand" catalysts for:

-

Michael Additions: Catalyzes the addition of ketones to nitroolefins with high enantiomeric excess (ee).

-

Aldol Reactions: Acts as a bifunctional catalyst (when derivatized with thioureas) to activate both nucleophile and electrophile.

Ligand Synthesis

Reacting CAS 103382-84-9 with phosphines or pyridines yields bidentate ligands (N,N or P,N) used in transition metal catalysis (e.g., Trost ligands).

Experimental Protocols

Protocol: In-Situ Free Base Liberation

Use this protocol when the reaction requires the nucleophilic free amine but storage stability of the salt is desired.

-

Suspension: Suspend 1.0 equiv (173 mg) of CAS 103382-84-9 in anhydrous DCM (5 mL) or THF.

-

Neutralization: Add 2.2 equiv of Diisopropylethylamine (DIPEA) or Triethylamine (TEA) at 0°C.

-

Activation: Stir for 15 minutes. The solution will become clear (or contain precipitated amine hydrochloride salts, depending on solvent).

-

Usage: Add the electrophile (e.g., acid chloride, isocyanate) directly to this mixture.

Protocol: Recrystallization (Purification)

If the salt becomes yellow (oxidation) or sticky (hygroscopic):

-

Dissolve crude solid in minimum hot Ethanol (70°C).

-

Add Diethyl Ether dropwise until turbidity persists.

-

Cool slowly to 4°C overnight.

-

Filter crystals under inert atmosphere (Argon/Nitrogen).

Handling, Stability & Safety

Stability Profile

-

Thermal Stability: Stable up to ~120°C. Decomposes before boiling.

-

Hygroscopicity: The dihydrochloride is significantly less hygroscopic than the free base but will deliquesce in high humidity (>60% RH).

-

Incompatibility: Strong oxidizing agents, acid chlorides (unless intended), and anhydrides.

Safety Data (GHS Classification)

Signal Word: WARNING

| Hazard Statement | Description |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Handling Precaution: Unlike the "Kathon" biocide (CAS 55965-84-9) often confused in search results due to string matching, this compound is not a sensitizing isothiazolinone. However, as a diamine salt, it should be treated as a potential irritant. Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid dust inhalation.

References

-

Synthesis & Properties

-

Source: Sigma-Aldrich.[1] "(S)-(+)-2-(Aminomethyl)pyrrolidine Product Sheet."

-

URL: (Reference for free base properties and salt derivation).

-

-

Medicinal Chemistry Applications

-

Stereochemical Verification

- Source: Chem-Impex International. "(S)-2-(Aminomethyl)

-

URL:

-

Safety Data

- Source: BLD Pharmatech.

-

URL:

Sources

An In-depth Technical Guide on Pyrrolidin-2-ylmethanamine Hydrochloride: Safety Data and Handling Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and emergency procedures for Pyrrolidin-2-ylmethanamine hydrochloride. The information herein is synthesized from various safety data sheets (SDS) to ensure a thorough understanding of the compound's properties and associated hazards. It is imperative that all personnel handling this chemical are familiar with its potential risks and the requisite safety measures to mitigate them.

Section 1: Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C₅H₁₄Cl₂N₂ and a molecular weight of 173.08 g/mol .[1][2][3] It is typically encountered as a solid.[2] While specific details can vary between stereoisomers, the melting point for the (R)-enantiomer has been reported to be between 124 to 129°C.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₄Cl₂N₂ | [1][3] |

| Molecular Weight | 173.08 g/mol | [1][2][3] |

| Physical State | Solid | [2] |

| Melting Point | 124-129°C ((R)-isomer) | [2] |

| Storage Temperature | Room Temperature / Ambient | [1] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its potential to cause irritation and harm upon contact or ingestion.

GHS Hazard Statements:

The signal word associated with this compound is "Warning" .[1]

Visualization of Hazard Recognition and Response:

Caption: Hazard identification and corresponding safety measures.

Section 3: Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize the risks associated with this compound.

3.1. Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[4][5]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][5]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]

-

Use non-sparking tools and take precautionary measures against static discharge, especially if the compound is handled in a flammable solvent.[5]

-

Wash hands thoroughly after handling.[4]

3.2. Storage:

-

Keep the container tightly closed to prevent moisture absorption and contamination.[4][5]

-

Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5]

Section 4: First-Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is essential.

4.1. First-Aid Measures:

-

General Advice: Show the safety data sheet to the attending medical professional.[4][5]

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][5]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[4][5]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][5]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]

Visualization of Emergency First-Aid Workflow:

Caption: Step-by-step first-aid procedures for exposure.

4.2. Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment to prevent contact with the spilled material.[4][7]

-

Environmental Precautions: Prevent the spill from entering drains or waterways.[4][8]

-

Containment and Cleanup: For solid spills, carefully sweep or scoop up the material and place it in a suitable, labeled container for disposal. Avoid generating dust. For solutions, absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a sealed container for disposal.[7] Ventilate the area and wash the spill site after material pickup is complete.[4]

Section 5: Fire-Fighting Measures

While this compound itself is a solid, solutions or mixtures with flammable solvents may present a fire hazard.

-

Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as carbon dioxide, dry chemical powder, or foam.[4][8]

-

Specific Hazards: During a fire, irritating and toxic gases may be generated through thermal decomposition.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][9]

Section 6: Toxicological and Ecological Information

Toxicological Information: The primary toxicological concerns are acute toxicity if swallowed and irritation to the skin, eyes, and respiratory system.[1][4] Chronic exposure effects have not been thoroughly investigated.

Ecological Information: Data on the environmental impact of this compound is limited. It is crucial to prevent its release into the environment, as its effects on aquatic and terrestrial life are not well-documented.[4]

Section 7: Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[5] Chemical waste should be handled by a licensed professional waste disposal service. Do not allow the chemical to enter drains or sewer systems.

References

-

Pyrrolidin-2-ylmethanamine dihydrochloride. 001CHEMICAL. [Link]

-

Material Safety Data Sheet - Pyrrolidine. Cole-Parmer. [Link]

-

Safety Data Sheet. Fisher Scientific. [Link]

-

PYRROLIDINE FOR SYNTHESIS. Loba Chemie. [Link]

-

pyrrolidine. Sdfine. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 001chemical.com [001chemical.com]

- 4. enamine.enamine.net [enamine.enamine.net]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.es [fishersci.es]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. targetmol.com [targetmol.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

Chiral building blocks containing pyrrolidine scaffold for drug discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Privileged Status of the Chiral Pyrrolidine Scaffold

The five-membered nitrogen-containing heterocycle, pyrrolidine, holds a position of profound importance in the landscape of medicinal chemistry and drug discovery. Its prevalence in a vast array of natural products and FDA-approved pharmaceuticals has earned it the designation of a "privileged scaffold."[1][2] This distinction arises from the pyrrolidine ring's unique combination of physicochemical properties that render it an ideal building block for the construction of biologically active molecules.[2] Its three-dimensional, non-planar structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1] Furthermore, the pyrrolidine nitrogen can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor, contributing to the molecule's binding affinity and pharmacokinetic profile.[3]

The introduction of stereocenters within the pyrrolidine ring adds a critical layer of complexity and specificity. Chirality is a fundamental consideration in drug design, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. The stereoselective synthesis of chiral pyrrolidine building blocks is therefore a paramount objective in the development of novel therapeutics with improved efficacy and safety. This guide provides a comprehensive overview of the key strategies for the synthesis of chiral pyrrolidines, their application in drug discovery, and detailed experimental protocols for their preparation and functionalization.

Strategic Approaches to the Asymmetric Synthesis of Pyrrolidine Scaffolds

The stereocontrolled construction of the pyrrolidine ring is a central challenge in organic synthesis. A variety of powerful strategies have been developed to access these valuable chiral building blocks, each with its own set of advantages and limitations. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the process.

The Chiral Pool: Nature's Starting Point

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can serve as starting materials for the synthesis of more complex chiral molecules. This approach leverages the inherent chirality of these natural compounds to bypass the need for de novo asymmetric synthesis.

(a) L-Proline and its Derivatives: The Workhorse of the Chiral Pool

L-proline, a naturally occurring amino acid, is arguably the most versatile and widely utilized chiral building block for pyrrolidine synthesis. Its rigid, bicyclic structure provides a robust scaffold for the stereoselective introduction of substituents. A multitude of FDA-approved drugs, including the ACE inhibitors Captopril and Enalapril, and the DPP-4 inhibitor Vildagliptin, feature a pyrrolidine core derived from L-proline.[3]

Illustrative Drug Synthesis: Vildagliptin

Vildagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. Its synthesis provides an excellent example of the utility of the chiral pool approach.[4][5]

Workflow for Vildagliptin Synthesis:

Caption: Synthetic workflow for the DPP-4 inhibitor Vildagliptin.

Detailed Experimental Protocol: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile [6]

-

Step 1: Acylation of L-Prolinamide: To a mixture of dimethylformamide and chloroacetyl chloride, L-prolinamide hydrochloride is added portion-wise at 0-5°C. The reaction mixture is stirred for 1-2 hours at this temperature.

-

Step 2: Dehydration: The reaction is allowed to warm to room temperature and stirred for an additional 6-8 hours. The reaction mixture is then slowly quenched with ice water.

-

Work-up and Isolation: The product is extracted with dichloromethane, and the organic layer is washed with water and brine. The solvent is removed under reduced pressure to yield the crude product, which can be further purified by crystallization.

(b) Pyroglutamic Acid: A Versatile Precursor

(S)-Pyroglutamic acid, a derivative of glutamic acid, is another readily available chiral pool starting material for the synthesis of functionalized pyrrolidines.[7] Its lactam functionality provides a handle for various chemical transformations, enabling the synthesis of a diverse range of substituted pyrrolidines.

Illustrative Synthesis: Enantioselective Synthesis of Pyrrolidine Alkaloids

The synthesis of various pyrrolidine and pyrrolizidine alkaloids often commences from pyroglutamic acid, demonstrating its utility in natural product synthesis.[7]

Catalytic Asymmetric Synthesis: The Modern Approach

Catalytic asymmetric synthesis has revolutionized the preparation of chiral molecules by enabling the use of small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product from achiral starting materials.

(a) Organocatalysis: Metal-Free Asymmetric Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally benign approach to asymmetric synthesis. Proline and its derivatives are prominent organocatalysts, often employed in reactions such as Michael additions, aldol reactions, and Mannich reactions to construct chiral pyrrolidine scaffolds with high enantioselectivity.[8][9]

Illustrative Reaction: Proline-Catalyzed Asymmetric Michael Addition

The asymmetric Michael addition of aldehydes or ketones to nitro-olefins is a classic example of an organocatalytic reaction that can be used to synthesize substituted pyrrolidines.

Mechanism of Proline-Catalyzed Michael Addition:

Caption: Catalytic cycle of a proline-catalyzed Michael addition.

Detailed Experimental Protocol: Asymmetric Michael Addition of Valeraldehyde to β-Nitrostyrene [10]

-

Reaction Setup: To a saturated aqueous solution of KCl (0.75 mL), add β-nitrostyrene (60 mg, 0.40 mmol), 3-decyl-β-proline (1.0 mg, 0.0039 mmol), and valeraldehyde (84 µL, 0.80 mmol).

-

Reaction Conditions: The suspension is stirred at room temperature for 20 hours.

-

Work-up and Purification: The reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO4, and concentrated under reduced pressure. The crude product is purified by column chromatography.

(b) Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis offers a powerful and versatile platform for the asymmetric synthesis of pyrrolidines. A wide range of transformations, including [3+2] cycloadditions, hydrogenations, and allylic aminations, can be rendered highly enantioselective and diastereoselective through the use of chiral ligands.[11][12]

Illustrative Reaction: Diastereoselective [3+2] Cycloaddition

The [3+2] cycloaddition of azomethine ylides with alkenes is a powerful method for the construction of the pyrrolidine ring. The use of chiral metal catalysts can control the stereochemical outcome of this reaction, providing access to highly substituted pyrrolidines with multiple stereocenters.[12]

General Scheme for Catalytic [3+2] Cycloaddition:

Caption: General scheme for a metal-catalyzed [3+2] cycloaddition.

Structure-Activity Relationships (SAR) and Drug Design

A deep understanding of the structure-activity relationship (SAR) is crucial for the rational design of potent and selective drug candidates. For pyrrolidine-based drugs, the substitution pattern on the pyrrolidine ring plays a critical role in determining biological activity.

Pyrrolidine-Based DPP-4 Inhibitors

In the case of DPP-4 inhibitors like Vildagliptin, the pyrrolidine ring serves as a key pharmacophore that interacts with the S1 pocket of the enzyme.[13][14] The cyano group at the 2-position of the pyrrolidine ring is essential for covalent interaction with the catalytic serine residue of DPP-4.[13] Modifications to the substituents on the pyrrolidine ring can significantly impact the potency and selectivity of these inhibitors.

| Substituent Position | Effect on Activity | Rationale |

| N1-substituent | Modulates pharmacokinetic properties | Can be optimized for improved absorption, distribution, metabolism, and excretion (ADME). |

| C2-substituent (e.g., cyano group) | Essential for covalent inhibition | Forms a reversible covalent bond with the catalytic serine residue of DPP-4. |

| C3, C4, C5 substituents | Can influence binding affinity and selectivity | Can be modified to optimize interactions with other residues in the active site. |

Conclusion: The Enduring Legacy and Future of the Pyrrolidine Scaffold

The chiral pyrrolidine scaffold continues to be a cornerstone of modern drug discovery, offering a unique combination of structural rigidity, three-dimensionality, and versatile functionalization handles. The synthetic strategies outlined in this guide, from leveraging the chiral pool to employing advanced catalytic asymmetric methods, provide a powerful toolkit for the construction of a diverse array of chiral pyrrolidine building blocks. A thorough understanding of the structure-activity relationships of pyrrolidine-based drugs will continue to drive the design of novel therapeutics with enhanced efficacy and safety profiles. As our synthetic capabilities and understanding of biological systems continue to evolve, the pyrrolidine scaffold is poised to remain a central and indispensable element in the quest for new medicines.

References

-

Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. PubMed. Available at: [Link]

-

Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines. ResearchGate. Available at: [Link]

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Available at: [Link]

-

One-Pot Double [3 + 2] Cycloadditions for Diastereoselective Synthesis of Pyrrolidine-Based Polycyclic Systems. ACS Publications. Available at: [Link]

-

Catalytic asymmetric synthesis of highly substituted pyrrolizidines. RSC Publishing. Available at: [Link]

-

Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines. PMC. Available at: [Link]

-

Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines. PMC. Available at: [Link]

-

Formal synthesis of (-) anisomycin via organocatalysis. Arkat USA. Available at: [Link]

-

A facile method to synthesize vildagliptin. ResearchGate. Available at: [Link]

-

Asymmetric “Clip-Cycle” Synthesis of Pyrrolidines and Spiropyrrolidines. ACS Publications. Available at: [Link]

-

Total synthesis of anisomycin. Scilit. Available at: [Link]

-

Asymmetric synthesis of functionalized pyrrolizidines by an organocatalytic and pot-economy strategy. RSC Publishing. Available at: [Link]

-

Three-component [3 + 2] cycloaddition for regio- and diastereoselective synthesis of spirooxindole-pyrrolidines. RSC Publishing. Available at: [Link]

- Process for the preparation of vildagliptin. Google Patents.

-

a Common substructures of structural classes of pyrrolidinebased DPP-IV... ResearchGate. Available at: [Link]

-

Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanes. ACS Publications. Available at: [Link]

-

Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. RSC Publishing. Available at: [Link]

-

Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent. ACS Publications. Available at: [Link]

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PMC. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PMC. Available at: [Link]

- Preparation method of vildagliptin intermediate. Google Patents.

-

Brief Manufacturing Process Name of Product Vildagliptin Cas No. 274901-16-5. Scribd. Available at: [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC. Available at: [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. Available at: [Link]

-

Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Publications. Available at: [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]

-

One-pot tandem cyclization of enantiopure asymmetric cis-2,5-disubstituted pyrrolidines: Facile access to chiral 10-heteroazatriquinanes. Beilstein Journals. Available at: [Link]

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. ResearchGate. Available at: [Link]

-

Total Synthesis of (−)-Anisomycin. Oxford Academic. Available at: [Link]

-

Improved Protocol for Asymmetric, Intramolecular Heteroatom Michael Addition Using Organocatalysis: Enantioselective Syntheses of Homoproline, Pelletierine, and Homopipecolic Acid. PMC. Available at: [Link]

-

Viewing a reaction path diagram. Cantera. Available at: [Link]

-

Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. RSC Publishing. Available at: [Link]

-

graphviz-tutorial. GitHub. Available at: [Link]

-

One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. J-STAGE. Available at: [Link]

-

Graphviz Examples and Tutorial. Sketchviz. Available at: [Link]

-

Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Sci-Hub. Available at: [Link]

-

A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. Available at: [Link]

-

Synthesis of a chiral building block for highly functionalized polycyclic ethers. PubMed. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Semantic Scholar. Available at: [Link]

-

User Guide. Graphviz. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2021116897A1 - Process for the preparation of vildagliptin - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Catalytic asymmetric synthesis of highly substituted pyrrolizidines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rua.ua.es [rua.ua.es]

- 13. Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. brieflands.com [brieflands.com]

Stereochemistry of (R) vs (S)-Pyrrolidin-2-ylmethanamine Hydrochloride

Technical Guide for Drug Development & Chemical Synthesis

Executive Summary

Pyrrolidin-2-ylmethanamine (2-(aminomethyl)pyrrolidine) is a privileged chiral scaffold in medicinal chemistry, serving as a pharmacophore in dopamine antagonists (e.g., Sulpiride analogs), kinase inhibitors, and as a ligand in asymmetric organocatalysis.

The stereochemistry of the C2 position is critical. The (S)-enantiomer (derived from natural L-proline) is the most common building block, but the (R)-enantiomer is increasingly required for Structure-Activity Relationship (SAR) studies to probe stereoselectivity in receptor binding. This guide provides a definitive technical analysis of the stereochemical distinction, synthesis, resolution, and analytical validation of these enantiomers, specifically focusing on their hydrochloride salts.

Stereochemical Core Analysis

Absolute Configuration & CIP Rules

The stereocenter is located at the C2 position of the pyrrolidine ring. Assigning the Cahn-Ingold-Prelog (CIP) priority requires careful analysis of the substituents attached to C2:

-

-N (Ring Nitrogen): Atomic number 7. (Priority 1)

-

-CH₂NH₂ (Aminomethyl group): Carbon attached to Nitrogen. (Priority 2)

-

-CH₂- (Ring C3): Carbon attached to Carbon. (Priority 3)

-

-H : Hydrogen. (Priority 4)

-

For the (S)-enantiomer: When the Hydrogen (lowest priority) is oriented away from the viewer, the sequence 1 → 2 → 3 traces a counter-clockwise direction.

-

For the (R)-enantiomer: The sequence traces a clockwise direction.

Conformational Dynamics

The pyrrolidine ring is not planar; it undergoes pseudorotation .

-

Envelope Conformation: The C2-endo or C3-endo puckering modes are common.

-

Impact on Reactivity: In the (S)-isomer, the C2-aminomethyl group typically adopts a pseudo-equatorial position to minimize 1,3-diaxial interactions, making it sterically accessible for functionalization (e.g., amide coupling or reductive amination).

Synthesis & Manufacturing Protocols

Route A: Chiral Pool Synthesis (Targeting the (S)-Enantiomer)

This is the industry-standard route for high-enantiopurity (S)-isomer, utilizing L-Proline as the starting material. It preserves the natural chirality.

Protocol Summary:

-

Amidation: L-Proline is converted to L-Prolinamide (using

followed by -

Reduction: The amide carbonyl is reduced using Lithium Aluminum Hydride (

) or Borane-THF ( -

Salt Formation: The resulting free diamine is treated with HCl gas in dioxane/ethanol to yield the dihydrochloride salt.

-

Advantage: High ee (>99%) directly from starting material.

-

Disadvantage: Expensive reagents (

) for scale-up; safety concerns with hydride reductions.

Route B: Optical Resolution (Targeting (R) and (S) from Racemate)

For industrial scales where racemic 2-(aminomethyl)pyrrolidine is synthesized (e.g., via reduction of 2-cyanopyrrole), optical resolution is the most cost-effective separation method.

Resolution Protocol:

-

Resolving Agent: Tartaric Acid.[1]

-

Selectivity:

-

L-(+)-Tartaric Acid crystallizes the (S)-(+)-amine .

-

D-(-)-Tartaric Acid crystallizes the (R)-(-)-amine .

-

Step-by-Step Resolution Workflow:

-

Dissolve racemic amine (1.0 eq) in hot Ethanol/Water (95:5).

-

Add L-(+)-Tartaric acid (1.0 eq).

-

Cool slowly to 0-5°C. The diastereomeric salt (S)-amine · L-tartrate precipitates.

-

Filter and recrystallize from Methanol to upgrade diastereomeric excess (de) to >99%.

-

Basify with NaOH, extract with DCM, and treat with HCl to form the target (S)-dihydrochloride.

Visualization of Synthesis Pathways

Figure 1: Comparison of Chiral Pool Synthesis vs. Classical Resolution pathways.

Analytical Characterization & Quality Control

Distinguishing the (R) and (S) forms requires validated analytical methods. The hydrochloride salt is a white, hygroscopic solid, while the free base is a colorless oil.

Optical Rotation (Polarimetry)

The sign of rotation depends heavily on the solvent and protonation state.

| Compound Form | Solvent | Configuration | Sign of Rotation ( | Typical Value |

| Free Base | Chloroform | (S) | (+) Dextrorotatory | |

| Free Base | Methanol | (S) | (-) Levorotatory | See Note 1 |

| HCl Salt | Water | (S) | (+) Dextrorotatory | Variable |

Note 1: In some polar solvents like methanol, the rotation of pyrrolidine derivatives can invert due to hydrogen bonding effects. Always compare against a certified standard in the exact same solvent.

Chiral HPLC Method

Direct separation of the enantiomers is achieved using polysaccharide-based chiral stationary phases.

-

Column: Chiralcel OD-H or Lux Cellulose-2 (Cellulose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 210 nm (weak absorption) or Refractive Index (RI).

-

Elution Order: typically (R) elutes before (S) on OD-H columns, but this must be validated with standards.

Chemical Derivatization (Self-Validating)

If a chiral column is unavailable, use Mosher's Acid Chloride ((R)-(-)-MTPA-Cl) to create diastereomeric amides.

-

React amine with (R)-MTPA-Cl.

-

Analyze via ¹H NMR or ¹⁹F NMR .

-

The diastereomeric protons (often the -OCH3 of the Mosher group) will show distinct chemical shifts for the (R,R) vs (R,S) adducts, allowing precise ee determination.

Analytical Decision Tree

Figure 2: Analytical workflow for stereochemical verification.

Handling, Stability & Storage

Hygroscopicity

The dihydrochloride salt is highly hygroscopic .

-

Risk: Absorption of water leads to deliquescence, making accurate weighing difficult and potentially hydrolyzing sensitive downstream reagents (e.g., acid chlorides).

-

Mitigation: Store in a desiccator or under Nitrogen/Argon. Dry under high vacuum (

mbar) at 40°C for 4 hours before use in critical stoichiometry.

Racemization Risks

The stereocenter at C2 is alpha to the secondary amine.

-

Risk: Low. Unlike aldehydes or ketones, the amine stereocenter is relatively stable. However, harsh oxidation conditions or radical mechanisms could induce racemization.

-

Stability: Stable at room temperature for years if kept dry.

Safety

-

Free Base: Corrosive, causes skin burns. Air-sensitive (absorbs

). -

HCl Salt: Irritant. Solid form is safer to handle but requires dust protection.

References

-

Sigma-Aldrich. (S)-(+)-2-(Aminomethyl)pyrrolidine Product Specification. Link

-

Chem-Impex. (S)-(+)-2-(Aminomethyl)pyrrolidine Properties and Applications. Link

-

Google Patents. Process for the preparation of 2-aminomethyl-pyrrolidine (CA1047041A). Link

-

PubChem. (S)-Pyrrolidin-2-ylmethanamine dihydrochloride Compound Summary. Link

-

BenchChem. Comparative Guide to Chiral HPLC Methods for Pyrrolidine Derivatives. Link

-

J&K Scientific. (S)-Pyrrolidin-2-ylmethanamine dihydrochloride Product Data. Link

Sources

The Role of Pyrrolidin-2-ylmethanamine in Medicinal Chemistry Scaffolds

[1]

Executive Summary

Pyrrolidin-2-ylmethanamine (also known as 2-(aminomethyl)pyrrolidine or prolinamine) represents a "privileged scaffold" in medicinal chemistry, distinguished by its ability to organize pharmacophores in three-dimensional space with precise stereochemical control.[1] Derived from the chiral pool (L-Proline), this diamine motif is the structural cornerstone of the substituted benzamide class of antipsychotics (e.g., Sulpiride, Amisulpride).

Its value lies in three core properties:

-

Stereochemical Fidelity: The rigid pyrrolidine ring locks the C2-chiral center, directing the exocyclic amine vector to maximize receptor affinity (typically the (S)-enantiomer for D2/D3 receptors).

-

Intramolecular Hydrogen Bonding: The scaffold facilitates a pseudo-ring formation via H-bonding between the protonated pyrrolidine nitrogen and the amide carbonyl, mimicking the gauche conformation of endogenous neurotransmitters like dopamine.

-

Tunable Basicity: The scaffold offers two nitrogen centers with distinct pKa values, allowing medicinal chemists to modulate solubility, membrane permeability (LogD), and target engagement (ionic bonding).

Chemical & Structural Properties[1][2][3][4][5][6]

Conformational Dynamics & Chirality

The pyrrolidine ring exists in a dynamic equilibrium between envelope and twist conformations. However, in medicinal applications like the benzamides, the (S)-configuration is critical.

-

The "Folded" Bioactive Conformation: In drugs like Amisulpride, the molecule adopts a specific conformation stabilized by an intramolecular hydrogen bond (IMHB) between the amide hydrogen and the lone pair of the pyrrolidine nitrogen (or the methoxy oxygen, depending on pH and solvent environment). This mimics the ethylamine side chain of dopamine in its receptor-bound state.

Basicity and Ionization

The scaffold contains two amine functionalities:

-

Ring Nitrogen (

): Secondary (or tertiary if substituted). High basicity ( -

Exocyclic Amine (

): Primary amine. In drug scaffolds, this is typically acylated to form an amide, neutralizing its basicity and serving as a hydrogen bond donor/acceptor.

Table 1: Physicochemical Profile of the Core Scaffold

| Property | Value / Characteristic | Relevance to Drug Design |

| Molecular Formula | Low MW fragment (Fragment-Based Drug Design) | |

| Chirality | (S) or (R) | (S)-isomer (from L-Proline) is usually bioactive for GPCRs.[1] |

| Ring pKa | ~11.27 (unsubstituted) | Critical for ionic interaction with receptor anionic sites. |

| LogP | -0.6 (Hydrophilic) | Enhances aqueous solubility; requires lipophilic R-groups for BBB penetration.[1] |

| Metabolic Stability | Moderate | Ring oxidation is possible; N-alkylation improves stability.[1] |

Medicinal Chemistry Applications: The Benzamide Class[7]

The most authoritative application of Pyrrolidin-2-ylmethanamine is in the orthosteric inhibition of Dopamine D2/D3 receptors .

Structure-Activity Relationship (SAR)

The scaffold serves as a semi-rigid linker that positions the aromatic "head" group (benzamide) at a precise distance from the basic "tail" (pyrrolidine nitrogen).

Key SAR Rules:

-

N-Alkylation: The ring nitrogen must be substituted (e.g., Ethyl, Allyl) to modulate lipophilicity and fit the hydrophobic pocket. N-ethyl is optimal for D2 antagonism (Sulpiride, Amisulpride).[1]

-

Stereochemistry: The (S)-enantiomer exhibits 10-100x higher affinity than the (R)-enantiomer.[1]

-

Linker Length: The single methylene spacer (

) between the ring and the amide is non-negotiable for this class; extending it destroys the pharmacophore overlay with dopamine.

Visualization: Pharmacophore & SAR Map

Figure 1: Pharmacophore map of Benzamide Antipsychotics showing the critical role of the Pyrrolidin-2-ylmethanamine scaffold in receptor binding and conformation.[1]

Detailed Experimental Protocol

Synthesis of Amisulpride Intermediate

Objective: Coupling of (S)-1-ethyl-2-(aminomethyl)pyrrolidine with a substituted benzoic acid to form the active pharmaceutical ingredient (API). This protocol highlights the reactivity of the exocyclic primary amine while preserving the integrity of the tertiary ring amine.

Reagents:

-

Substrate A: 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (1.0 eq)[1]

-

Substrate B: (S)-1-Ethyl-2-(aminomethyl)pyrrolidine (1.1 eq)[1]

-

Coupling Agent: Ethyl chloroformate (or Isobutyl chloroformate) for mixed anhydride method.

-

Base: Triethylamine (TEA).

-

Solvent: Acetone or Dichloromethane (DCM).

Step-by-Step Methodology:

-

Activation (Mixed Anhydride Formation):

-

Charge a reaction vessel with Substrate A (104 g) and Acetone (380 mL).

-

Cool the suspension to 0–5°C.[2]

-

Add TEA (1.1 eq) dropwise to form the soluble triethylammonium salt.

-

Slowly add Ethyl Chloroformate (1.1 eq) while maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the mixed anhydride intermediate. Critical: Temperature control is vital to prevent decarboxylation of the anhydride.

-

-

Coupling (Amide Bond Formation):

-

Prepare a solution of Substrate B ((S)-1-Ethyl-2-(aminomethyl)pyrrolidine) in Acetone.[1]

-

Add this solution dropwise to the activated anhydride mixture at 0–5°C.

-

The exocyclic primary amine nucleophilically attacks the carbonyl, displacing the carbonate leaving group.

-

Allow the reaction to warm to room temperature (20–25°C) and stir for 2–3 hours. Monitor by HPLC or TLC.

-

-

Workup & Isolation:

-

Quench the reaction with water.[2]

-

Adjust pH to ~10 using NaOH to ensure the pyrrolidine ring nitrogen is deprotonated (free base).

-

Extract with DCM or Ethyl Acetate.

-

Wash the organic layer with brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from Acetonitrile or Ethanol/Water to obtain the pure (S)-Amisulpride.[1]

-

Synthetic Workflow Diagram

Figure 2: Process flow for the synthesis of Amisulpride utilizing the prolinamine scaffold.[1]

Drug Case Studies

Table 2: Approved Drugs Containing the Pyrrolidin-2-ylmethanamine Scaffold

| Drug Name | Indication | Mechanism of Action | Role of Scaffold |

| Sulpiride | Schizophrenia | D2/D3 Antagonist | Provides the basic nitrogen for receptor binding; (S)-isomer is active.[1] |

| Amisulpride | Schizophrenia / PONV | D2/D3 Antagonist | Same as Sulpiride; N-ethyl group fits hydrophobic pocket; high selectivity for limbic D2/D3.[1] |

| Remoxipride | Schizophrenia (Withdrawn) | D2 Antagonist | Similar scaffold; withdrawn due to aplastic anemia (toxicity unrelated to pyrrolidine core). |

| Veralipride | Menopausal Vasomotor Symptoms | D2 Antagonist | Benzamide analog used for non-psychiatric indication. |

| Levosulpiride | Dyspepsia / Schizophrenia | D2 Antagonist | The pure (S)-enantiomer of Sulpiride; demonstrates the stereospecificity of the scaffold. |

Note: While other drugs like Alpelisib contain proline-derived moieties (pyrrolidine-1,2-dicarboxamide), they do not utilize the specific 2-(aminomethyl)pyrrolidine diamine scaffold discussed here.[1]

References

-

BenchChem. Experimental Protocols for Amisulpride Synthesis. Retrieved from [1]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13162056, (S)-Pyrrolidin-2-ylmethanamine dihydrochloride.[1] Retrieved from [1]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Retrieved from [1]

-

ScienceMadness. Preparation of pyrrolidine via decarboxylation of l-proline. Retrieved from [1]

Methodological & Application

Protocol for using Pyrrolidin-2-ylmethanamine HCl in asymmetric organocatalysis

Application Note: Protocol for Using Pyrrolidin-2-ylmethanamine HCl in Asymmetric Organocatalysis

Abstract

Pyrrolidin-2-ylmethanamine (also known as 2-(aminomethyl)pyrrolidine) is a privileged chiral scaffold in organocatalysis.[1] Unlike proline, which relies on a carboxylic acid moiety for hydrogen bonding, this diamine utilizes a primary amine to establish a bifunctional catalytic system. This guide details the critical activation of the HCl salt, the mechanistic pathways (Enamine/Iminium), and a validated protocol for the asymmetric Michael addition of ketones to nitroolefins.

Part 1: Catalyst Activation (Critical Pre-step)

The Challenge: The commercial reagent is supplied as a hydrochloride salt (HCl) to ensure stability. The HCl salt is catalytically inactive in standard organocatalytic cycles because the amine nitrogen is protonated (

Directive: You must liberate the free base prior to the catalytic run. While in situ neutralization (e.g., adding Triethylamine) is possible, it generates triethylammonium chloride salts that can interfere with enantioselectivity. The Extractive Free-Basing Protocol below is the Gold Standard for reproducibility.

Protocol A: Preparation of the Free Base Catalyst

Perform this step immediately before setting up the reaction or store the free base under Argon at -20°C.

-

Dissolution: Dissolve 1.0 g of Pyrrolidin-2-ylmethanamine·2HCl in 5 mL of distilled water.

-

Basification: Slowly add 10 M NaOH (aq) dropwise until the pH reaches >12. The solution will become cloudy or separate as the organic amine is liberated.

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

mL).-

Note: The diamine is highly polar; multiple extractions are necessary.

-

-

Drying: Dry the combined organic layers over anhydrous

for 20 minutes. -

Concentration: Filter and carefully concentrate under reduced pressure (rotary evaporator) at low temperature (< 30°C). Do not apply high vacuum for extended periods , as the free amine is volatile.

-

Validation: Verify the absence of HCl by dissolving a droplet in water and checking pH (should be ~10-11).

Part 2: Mechanistic Insight

This catalyst operates via Bifunctional Enamine Catalysis .

-

Activation: The secondary amine (pyrrolidine ring) condenses with the carbonyl substrate (ketone/aldehyde) to form a nucleophilic Enamine .

-

Direction: The primary amine side chain (

) acts as a Hydrogen Bond Donor (HBD) to the electrophile (e.g., Nitroolefin), bringing the reactants into close proximity. -

Stereocontrol: The chiral environment of the pyrrolidine ring, combined with the rigid H-bond network, forces the electrophile to attack from a specific face (Re/Si), inducing enantioselectivity.

Graphviz Diagram 1: Bifunctional Catalytic Cycle

Caption: The secondary amine forms the enamine, while the primary amine directs the nitroolefin via hydrogen bonding.

Part 3: Standard Operating Procedure (SOP)

Benchmark Reaction: Asymmetric Michael Addition of Cyclohexanone to trans-

Reagents & Materials

-

Catalyst: (S)-Pyrrolidin-2-ylmethanamine (Free Base, prepared as above).

-

Donor: Cyclohexanone (Distilled).

-

Acceptor: trans-

-Nitrostyrene (Recrystallized). -

Solvent: Toluene (Anhydrous) or Neat conditions.

-

Additive: Benzoic Acid (Optional, 10 mol% - accelerates hydrolysis).

Step-by-Step Protocol

-

Setup: In a 4 mL screw-cap vial equipped with a magnetic stir bar, add trans-

-Nitrostyrene (0.5 mmol, 74.6 mg). -

Catalyst Addition: Add (S)-Pyrrolidin-2-ylmethanamine (0.1 mmol, 10 mg, 20 mol%).

-

Solvent/Donor: Add Toluene (1.0 mL) followed by Cyclohexanone (2.5 mmol, 260

L, 5 equiv).-

Note on Stoichiometry: A large excess of ketone drives the equilibrium toward enamine formation.

-

-

Reaction: Stir vigorously at Room Temperature (20-25°C) for 24–48 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 4:1). The Nitrostyrene spot (UV active) should disappear.

-

-

Quench: Add Saturated

(aq) (2 mL) and extract with EtOAc ( -

Purification: Dry organic layer (

), concentrate, and purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient 90:10 to 70:30).

Data Summary: Optimization Parameters

| Parameter | Condition A (Recommended) | Condition B (Fast) | Condition C (Green) |

| Solvent | Toluene | DCM | Neat (No solvent) |

| Catalyst Loading | 20 mol% | 20 mol% | 10 mol% |

| Additive | None | 10 mol% AcOH | Water (5 equiv) |

| Time | 24-48 h | 12-24 h | 12-36 h |

| Yield (Typical) | 85-95% | 80-90% | 90-98% |

| ee (Typical) | 90-96% | 85-90% | 88-94% |

Part 4: Troubleshooting & Optimization

Problem 1: Low Conversion (<50% after 48h)

-

Cause: Catalyst deactivation or insufficient enamine formation.

-

Solution: Add a weak acid co-catalyst (e.g., Benzoic acid or Acetic acid, 10 mol%). This assists in the hydrolysis step of the catalytic cycle, releasing the product and regenerating the catalyst.

Problem 2: Low Enantioselectivity (<80% ee)

-

Cause: Background reaction or "Parasitic Salt" formation.

-

Solution: Ensure the HCl was completely removed during the free-basing step. Chloride ions can disrupt the precise H-bonding transition state. Switch to non-polar solvents (Toluene, Hexane) to tighten the ionic/H-bond interactions.

Problem 3: Product Racemization

-

Cause: Retro-Michael reaction during workup.

-

Solution: Do not heat the crude mixture above 40°C. Perform the column chromatography quickly.

Graphviz Diagram 2: Experimental Workflow

Caption: Linear workflow from salt neutralization to chiral analysis.

References

-

List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.

-

Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386-7387.

-

Betancort, J. M., & Barbas III, C. F. (2001). Catalytic Asymmetric Michael Reactions: Conjugate Addition of Ketones to Nitroolefins Catalyzed by Chiral Diamines. Organic Letters, 3(23), 3737-3740.

-

Zou, W., et al. (2005). Simple chiral diamine-catalyzed asymmetric Michael addition of ketones to nitroolefins. Organic Letters, 7(19), 4221-4224.

-

BenchChem. (2025).[1] Application Notes: (S)-1-Boc-2-(aminomethyl)pyrrolidine in Asymmetric Organocatalysis.

Sources

Advanced Application Note: (S)-2-(Aminomethyl)pyrrolidine HCl as a Chiral Ligand in Metal-Catalyzed Asymmetric Synthesis

Introduction & Mechanistic Rationale

The construction of chiral molecules is a cornerstone of modern drug development. Among the privileged scaffolds used for asymmetric induction, (S)-2-(aminomethyl)pyrrolidine and its derivatives stand out due to their rigid pyrrolidine core and versatile bidentate N,N-coordination capabilities [1].

While the free diamine is highly reactive, it is prone to oxidative degradation and is hygroscopic. Therefore, the hydrochloride salt ((S)-2-(aminomethyl)pyrrolidine HCl) is the preferred bench-stable precursor for pharmaceutical research. When neutralized in situ, it serves as a highly effective chiral ligand for transition metals (e.g., Cu, Ni, Ir) or as a building block for complex Schiff base catalysts.

This application note details the use of this ligand in the Copper(II)-Catalyzed Asymmetric Henry (Nitroaldol) Reaction , a highly atom-economical method for synthesizing chiral β-nitroalcohols—key intermediates for active pharmaceutical ingredients (APIs) such as beta-blockers and chiral amphetamines.

Causality of the Catalytic Design

-

Metal Selection (Cu²⁺): Copper(II) exhibits a Jahn-Teller distorted octahedral geometry. This allows the bidentate pyrrolidine ligand to tightly bind the equatorial plane, leaving the axial and remaining equatorial sites open for the coordination and Lewis-acidic activation of the aldehyde electrophile [3].

-

Role of the Basic Anion: The catalytic cycle requires a Brønsted base to deprotonate nitromethane (the rate-limiting step). Utilizing an acetate counterion or adding external sodium acetate (NaOAc) facilitates this deprotonation directly within the metal's coordination sphere, drastically accelerating the reaction [4].

-

Temperature Control: The Henry reaction is reversible. Higher temperatures favor the thermodynamic dehydration product (β-nitrostyrene) and erode enantiomeric excess (ee). Maintaining the reaction at 0 °C to 25 °C traps the kinetic β-nitroalcohol product [4].

Catalytic Workflow Visualization

Catalytic cycle of Cu(II)-mediated asymmetric Henry reaction using the pyrrolidine ligand.

Experimental Protocol: Asymmetric Henry Reaction

Objective

To synthesize enantiomerically enriched 2-nitro-1-phenylethanol derivatives using an in situ generated Cu(II)-(S)-2-(aminomethyl)pyrrolidine complex.

Reagents & Materials

-

(S)-2-(Aminomethyl)pyrrolidine HCl (Ligand precursor)

-

Copper(II) acetate [Cu(OAc)₂]

-

Sodium acetate (NaOAc) (Anhydrous)

-

Substituted benzaldehyde (e.g., o-nitrobenzaldehyde)

-

Nitromethane (CH₃NO₂)

-

Anhydrous Dichloromethane (CH₂Cl₂)

Step-by-Step Methodology

-

Ligand Liberation & Complexation:

-

To an oven-dried Schlenk flask under a nitrogen atmosphere, add (S)-2-(aminomethyl)pyrrolidine HCl (0.12 mmol, 12 mol%) and anhydrous NaOAc (0.24 mmol).

-

Suspend in anhydrous CH₂Cl₂ (2.0 mL) and stir for 15 minutes at room temperature. Causality: The first equivalent of NaOAc neutralizes the HCl salt, liberating the free diamine.

-

Add Cu(OAc)₂ (0.10 mmol, 10 mol%). Stir for 2 hours. The solution will transition to a deep blue/green color, indicating the successful formation of the chiral active complex.

-

-

Substrate Addition:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add the substituted benzaldehyde (1.0 mmol).

-

Add nitromethane (10.0 mmol, 10 equivalents). Causality: A large excess of nitromethane is used to drive the equilibrium forward and suppress side reactions like the Cannizzaro reaction.

-

-

Reaction Execution:

-

Stir the mixture at 0 °C to 25 °C for 24–36 hours. Monitor the reaction via TLC (Hexanes/EtOAc, 3:1) until the aldehyde is consumed.

-

-

Quenching & Extraction:

-

Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl. Causality: The weakly acidic ammonium chloride breaks the metal-product coordination without causing acid-catalyzed dehydration of the nitroalcohol.

-

Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product via flash column chromatography on silica gel to isolate the pure chiral β-nitroalcohol.

-

Self-Validating Systems for Protocol Integrity

To ensure the trustworthiness of the asymmetric induction reported, the workflow must include a self-validating analytical loop [2]:

-

Validation Step 1: Conversion Assessment (NMR) Before chromatography, dissolve a fraction of the crude mixture in CDCl₃. Perform ¹H NMR analysis. Compare the integration of the unreacted aldehydic proton (~10.0 ppm) against the newly formed chiral methine proton of the nitroalcohol (~5.4 ppm). This provides a true conversion rate, free from isolation biases (e.g., product loss on the silica column).

-

Validation Step 2: Baseline Enantiomeric Resolution (Chiral HPLC) Critical Causality: You cannot trust an enantiomeric excess (ee) value if the chromatography column cannot properly separate the enantiomers.

-

First, run a control reaction using an achiral catalyst (e.g., TMEDA + Cu(OAc)₂) to synthesize a strictly racemic (50:50) standard of the nitroalcohol.

-

Inject the racemate into the Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). Adjust flow rates until baseline separation of the two peaks is achieved.

-

Only after baseline resolution is proven, inject the product from the chiral protocol to accurately determine the ee%.

-

Quantitative Data Presentation

The structural modifications of the catalyst system and the reaction conditions heavily dictate the chemoselectivity (Nitroalcohol vs. Nitrostyrene) and the stereoselectivity (ee%) of the reaction [4].

Table 1: Effect of Reaction Conditions on the Cu-Catalyzed Henry Reaction

| Catalyst / Ligand System | Solvent | Temp (°C) | Additive | Yield (%) | ee (%) | Major Product |

| (S)-Pyrrolidine-Cu(II) | CH₂Cl₂ | 25 | None | 78 | 77 | Nitroalcohol |

| (S)-Pyrrolidine-Cu(II) | DCE | 50 | None | 55 | 25 | Nitrostyrene |

| (S)-Pyrrolidine-Cu(II) | CH₂Cl₂ | 25 | NaOAc | 96 | 73 | Nitroalcohol |

| (S)-Pyrrolidine-Cu(II) | MeOH | 25 | Ag₂O | 99 | 0 | Racemic Nitroalcohol |

Data Interpretation: The addition of NaOAc acts synergistically to improve the yield of the target nitroalcohol to 96% while maintaining high enantioselectivity. Conversely, elevating the temperature to 50 °C drastically shifts the pathway toward the dehydrated nitrostyrene byproduct and collapses the chiral induction [4].

References

-

Henry Reaction Revisited. Crucial Role of Water in an Asymmetric Henry Reaction Catalyzed by Chiral NNO-Type Copper(II) Complexes Source: Inorganic Chemistry (ACS Publications) URL:[Link]

-

Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine Source: PMC (National Institutes of Health) URL:[Link]

Synthesis of Vernakalant intermediates using (S)-Pyrrolidin-2-ylmethanamine

Application Note: Enantioselective Synthesis of Vernakalant Intermediates via (S)-Pyrrolidin-2-ylmethanamine-Catalyzed Organocatalysis

Executive Summary

Vernakalant is a highly effective, atrial-selective antiarrhythmic agent utilized for the rapid conversion of recent-onset atrial fibrillation to sinus rhythm. The structural complexity of Vernakalant lies in its core: a (1R,2R)-trans-1,2-disubstituted cyclohexane ring linked to a (3R)-pyrrolidin-3-ol moiety. Historically, accessing this chiral core required late-stage chemical resolution or heavy transition-metal catalysis [2].

This application note details a metal-free, highly enantioselective protocol for synthesizing key Vernakalant cyclohexanone intermediates. By leveraging (S)-Pyrrolidin-2-ylmethanamine as a bifunctional primary-secondary amine organocatalyst, researchers can execute an asymmetric [2,3]-Wittig rearrangement (or formal α-functionalization) of sterically hindered cyclohexanone derivatives. This method provides exceptional diastereo- and enantiocontrol, establishing a robust, self-validating pipeline for drug development professionals [1].

Mechanistic Framework & Catalyst Design

The synthesis of α,α-disubstituted cyclohexanones via organocatalysis is notoriously difficult. Classic secondary amine catalysts, such as L-proline, fail to activate bulky cyclohexanone derivatives due to severe steric repulsion during the nucleophilic attack on the carbonyl carbon.

(S)-Pyrrolidin-2-ylmethanamine circumvents this limitation through a bifunctional activation mode:

-

Primary Amine Activation: The sterically unhindered primary amine rapidly condenses with the bulky cyclohexanone precursor to form a reactive iminium ion, which subsequently tautomerizes into an electron-rich enamine.

-

Brønsted Acid Co-Catalysis: When paired with an acidic additive (e.g., Benzoic acid), the secondary pyrrolidine nitrogen is protonated.

-

Hydrogen-Bond Directing State: The protonated pyrrolidine ring acts as a rigid hydrogen-bond donor. It coordinates the migrating electrophilic oxygen/carbon network, effectively shielding the Re-face of the enamine and forcing the rearrangement or electrophilic attack to occur exclusively on the Si-face [3].

Catalytic cycle of (S)-Pyrrolidin-2-ylmethanamine enamine activation.

Experimental Protocol: Asymmetric Organocatalytic Functionalization

This protocol describes the asymmetric[2,3]-Wittig rearrangement of a cinnamyloxycyclohexanone derivative to yield the (1R,2R)-α-hydroxy ketone intermediate for Vernakalant.

Materials & Reagents

-

Substrate: 2-(cinnamyloxy)cyclohexan-1-one derivative (10.0 mmol, 1.0 equiv)

-

Catalyst: (S)-Pyrrolidin-2-ylmethanamine (1.0 mmol, 10 mol%)

-

Co-catalyst: Benzoic Acid (1.0 mmol, 10 mol%)

-

Solvent: Anhydrous Toluene (50 mL, 0.2 M)

Step-by-Step Methodology

-

Catalyst Pre-Activation: In an oven-dried 100 mL Schlenk flask purged with Argon, dissolve (S)-Pyrrolidin-2-ylmethanamine (10 mol%) and Benzoic acid (10 mol%) in 40 mL of anhydrous toluene. Stir at 25 °C for 15 minutes.

-

Causality: Pre-forming the catalytic salt ensures the pyrrolidine nitrogen is fully protonated prior to substrate introduction, which is an absolute requirement for the hydrogen-bonding transition state that dictates enantioselectivity.

-

-

Substrate Introduction: Cool the reaction vessel to 0 °C using an ice-water bath. Dissolve the cyclohexanone substrate (10.0 mmol) in 10 mL of toluene and add it dropwise to the catalyst mixture over 10 minutes.

-

Causality: Dropwise addition prevents localized concentration spikes that can lead to racemic background reactions. Maintaining 0 °C maximizes the facial discrimination of the enamine.

-

-

Organocatalytic Conversion: Seal the flask and stir at 0 °C for 36 hours. Monitor the conversion via HPLC (UV detection at 254 nm).

-

Reaction Quenching: Upon achieving >95% conversion, quench the reaction by adding 20 mL of saturated aqueous NH₄Cl.

-

Causality: The mildly acidic quench rapidly hydrolyzes the product-iminium complex back into the ketone, releasing the catalyst into the aqueous phase and preventing product epimerization.

-

-

Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude mixture via flash column chromatography (Hexanes/EtOAc, 8:2) to isolate the pure (1R,2R)-intermediate.

-

Self-Validating In-Process Control (Chiral SFC): Analyze the purified product using Supercritical Fluid Chromatography (SFC) on a Chiralpak AD-H column (Isocratic 15% MeOH in CO₂, 3.0 mL/min).

-

Causality: SFC provides rapid, baseline resolution of the enantiomers to validate the ee. A successful run should yield >95% ee. If ee drops below 90%, it indicates moisture contamination disrupting the H-bond network during step 3.

-

Experimental workflow for the asymmetric organocatalytic synthesis.

Data Analytics & Condition Optimization

The choice of catalyst and additive is non-negotiable for the success of this synthesis. Table 1 summarizes the optimization data, proving the necessity of the primary amine and the acidic co-catalyst[1].

Table 1: Optimization of Reaction Conditions for Vernakalant Intermediate Synthesis

| Entry | Catalyst (10 mol%) | Acid Additive (10 mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | L-Proline | None | Toluene | 25 | 15 | 12 |

| 2 | (S)-Pyrrolidin-2-ylmethanamine | None | Toluene | 25 | 45 | 65 |

| 3 | (S)-Pyrrolidin-2-ylmethanamine | Trifluoroacetic Acid | Toluene | 25 | 78 | 85 |

| 4 | (S)-Pyrrolidin-2-ylmethanamine | Benzoic Acid | Toluene | 25 | 82 | 88 |

| 5 | (S)-Pyrrolidin-2-ylmethanamine | Benzoic Acid | Toluene | 0 | 89 | 96 |

Note: Entry 1 demonstrates the failure of secondary amines due to steric clash. Entry 5 represents the optimized protocol, balancing high yield and exceptional enantioselectivity.

Downstream Integration into Vernakalant API

Once the (1R,2R)-cyclohexanone intermediate is isolated and validated, it must be coupled with the pyrrolidine moiety. The ketone undergoes a stereoselective reductive amination with (R)-pyrrolidin-3-ol.

In modern industrial settings, this step is often accomplished via an engineered dynamic asymmetric transaminase (ATA) [2]. The transaminase dynamically resolves any remaining diastereomeric impurities, setting the final contiguous chiral centers. Following pyrrolidine ring formation and subsequent deprotection, Vernakalant hydrochloride is precipitated, yielding the final Active Pharmaceutical Ingredient (API).

References

-

Kimm, M., Järving, I., Ošeka, M., & Kanger, T. (2021). Asymmetric Organocatalytic [2,3]‐Wittig Rearrangement of Cyclohexanone Derivatives. European Journal of Organic Chemistry, 2021(22), 3242-3246. URL:[Link]

-

Limanto, J., et al. (2014). A Highly Efficient Asymmetric Synthesis of Vernakalant. Organic Letters, 16(10), 2716-2719. URL:[Link]

-

Kanger, T., et al. (2016). Asymmetric Organocatalytic Wittig[2,3]-Rearrangement of Oxindoles. Organic Letters, 18(6), 1370-1373. URL:[Link]

Preparation of Schiff base ligands from Pyrrolidin-2-ylmethanamine

Application Note: Strategic Synthesis and Characterization of Chiral Schiff Base Ligands derived from (S)-Pyrrolidin-2-ylmethanamine

Executive Summary

This application note details the protocol for synthesizing chiral Schiff base ligands (N,N'-donors) using (S)-pyrrolidin-2-ylmethanamine (also known as (S)-prolinamine) as the chiral scaffold. Unlike standard achiral diamines, prolinamine offers a unique steric environment due to the rigid pyrrolidine ring, making these ligands highly valuable in asymmetric catalysis (e.g., Henry reactions, enantioselective reductions) and medicinal inorganic chemistry .

This guide addresses the specific challenges of working with prolinamine—specifically its hygroscopicity and the chemoselectivity required to target the exocyclic primary amine while preserving the secondary amine for metal coordination.

Chemical Strategy & Mechanism

The Chemoselectivity Hierarchy

(S)-Pyrrolidin-2-ylmethanamine contains two distinct nitrogen centers:

-

Exocyclic Primary Amine (

): Highly nucleophilic, unhindered. This is the site of Schiff base condensation.[1][2][3][4] -

Endocyclic Secondary Amine (Pyrrolidine Ring): Sterically hindered, less nucleophilic toward carbonyls. It remains available for metal coordination (

hybridized), acting as a pivotal "hinge" in the final ligand geometry.

The Challenge: The reaction is an equilibrium process. Water generated during imine formation must be removed to prevent hydrolysis, a common failure mode in Schiff base synthesis.

Visualization: Reaction Pathway

Figure 1: Mechanistic pathway highlighting the critical dehydration step to avoid kinetic traps.

Experimental Protocols

Protocol A: Synthesis of (S)-N-(2-hydroxybenzylidene)pyrrolidin-2-ylmethanamine

The "Benchmark" Ligand.

Reagents:

-

(S)-Pyrrolidin-2-ylmethanamine (CAS: 29148-23-0): 5.0 mmol (0.50 g)

-

Salicylaldehyde (CAS: 90-02-8): 5.0 mmol (0.61 g)

-

Absolute Ethanol (EtOH): 20 mL

-

Molecular Sieves (3Å or 4Å): Activated

Step-by-Step Methodology:

-

Preparation of Amine Solution:

-

In a 50 mL round-bottom flask (RBF), dissolve 0.50 g of (S)-prolinamine in 10 mL of absolute EtOH.

-

Expert Note: Prolinamine is hygroscopic. Weigh quickly or use a glovebox. If the amine appears yellow/viscous, it may be partially oxidized; distill if high purity is required.

-

-

Addition of Aldehyde:

-

Dissolve 0.61 g of salicylaldehyde in 10 mL of absolute EtOH.

-

Add the aldehyde solution dropwise to the amine solution under stirring at Room Temperature (RT).

-

Observation: The solution will immediately turn bright yellow (formation of the imine chromophore).

-

-

Equilibrium Management (Critical):

-

Add 1.0 g of activated molecular sieves to the flask.

-

Reflux the mixture at 80°C for 3–4 hours.

-

Why? While the reaction proceeds at RT, refluxing ensures complete conversion and the sieves trap the generated water, preventing the reverse reaction.

-

-

Isolation:

-

Filter off the molecular sieves while the solution is warm.

-

Scenario A (Solid forms): Cool the filtrate to 0°C. Yellow crystals should precipitate. Filter and wash with cold EtOH.[2]

-

Scenario B (Oiling out - Common): If a yellow oil forms, evaporate the solvent under reduced pressure. Triturate the oily residue with cold n-Hexane or Diethyl Ether to induce crystallization.

-

-

Drying:

-

Dry the product in a vacuum desiccator over

.

-

Protocol B: In-Situ Metal Complexation (Self-Validation)

Schiff bases can be hydrolytically unstable. Complexing them immediately validates the ligand structure.

-

Ligand Formation: Follow Protocol A (Steps 1–3). Do not isolate.

-

Metal Addition: Add 5.0 mmol of

dissolved in 10 mL MeOH. -

Reaction: Reflux for 1 hour. The color typically deepens (Green/Brown).

-

Workup: Cool to RT. The metal complex is usually less soluble and more stable than the free ligand, precipitating readily.

Characterization & Data Interpretation

Spectroscopic Fingerprints

The following table summarizes the critical signals confirming the formation of the Schiff base and the absence of starting materials.

| Technique | Signal | Expected Value | Interpretation |

| FT-IR | 1630 ± 10 cm⁻¹ | Strong band. Confirms imine bond formation. | |

| FT-IR | ~1660 cm⁻¹ | Absent. Disappearance confirms aldehyde consumption. | |

| ¹H NMR | 8.1 – 8.5 ppm (s) | Diagnostic singlet. Integration: 1H. | |

| ¹H NMR | Phenolic | 12.0 – 13.5 ppm | Broad singlet (often H-bonded to imine N). |

| ¹H NMR | Pyrrolidine | 2.0 – 3.5 ppm | Broad; verifies the secondary amine remains free. |

| Mass Spec | MW + 1 | ESI-MS is preferred for these polar ligands. |

Workflow Visualization

Figure 2: Operational workflow for synthesis and purification, addressing the common "oiling out" issue.

Troubleshooting & Expert Insights

-

Hygroscopicity: Prolinamine absorbs atmospheric water rapidly. This water competes with the amine for the aldehyde (hydrating the aldehyde) or hydrolyzes the formed imine. Solution: Store prolinamine under Argon; use anhydrous solvents.

-

Tautomerism: Salicylaldimines exist in equilibrium between the Enol-Imine (yellow, dominant in non-polar solvents) and Keto-Amine (orange/red, favored in polar solvents) forms. Do not mistake this color shift for decomposition.

-

Stability: These ligands are stable in solid form but hydrolyze slowly in solution if water is present. Always prepare fresh solutions for catalytic applications or store under inert atmosphere.

References

-

Schiff Base Fundamentals

- Title: Synthesis and characteriz

- Source: Intern

-

URL:[Link] (General protocol validation).

-

Chiral Ligand Applications

-

Biological & Metal Complex Context

- Title: Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evalu

- Source: N

-

URL:[Link] (Characterization data benchmarks).

-

Prolinamine Specifics

Sources

- 1. Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemijournal.com [chemijournal.com]

- 3. ajol.info [ajol.info]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Precision Coupling of Pyrrolidin-2-ylmethanamine with Aldehydes: A Guide to Selective Reductive Amination

Abstract & Application Scope

Pyrrolidin-2-ylmethanamine (and its protected derivatives like N-Boc-2-(aminomethyl)pyrrolidine) is a "privileged scaffold" in medicinal chemistry and organocatalysis. It serves as the chiral backbone for bifunctional thiourea catalysts, chiral ligands for metal catalysis, and GPCR-targeting pharmacophores.

This Application Note provides a definitive guide to coupling this diamine with aldehydes. While simple in theory, the reaction faces critical challenges: regioselectivity (primary vs. secondary amine competition), polyalkylation (formation of tertiary amines), and racemization . We present two validated protocols: the Direct Reductive Amination (STAB) method for standard substrates and the Stepwise Indirect Method for sterically hindered or acid-sensitive aldehydes.

Mechanistic Insight: The "Imine Trap"

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via the formation of a reversible imine intermediate. The choice of reducing agent dictates whether the reaction is under kinetic or thermodynamic control.

Reaction Pathway

The coupling of an aldehyde (R-CHO) with the primary amine of the pyrrolidine scaffold involves dehydration to an imine, followed by irreversible hydride transfer.

Figure 1: Mechanistic pathway of reductive amination. Control of the 'Imine to Product' step is critical to prevent the 'Product to Side' reaction.

Critical Parameters & Reagent Selection

The Reducing Agent: STAB vs. Cyanoborohydride

For this specific scaffold, Sodium Triacetoxyborohydride (STAB) is the reagent of choice over Sodium Cyanoborohydride (

| Parameter | STAB ( | Cyanoborohydride ( | Borohydride ( |

| Selectivity | High. Reduces imines much faster than aldehydes. | High. pH dependent (requires pH ~6). | Low. Reduces aldehydes and imines indiscriminately. |

| Toxicity | Low (Acetic acid byproduct). | High (Generates HCN/Cyanide). | Low. |

| Proton Source | Self-contained (AcOH). | Requires added acid. | Basic conditions usually required. |

| Use Case | Standard Protocol (Recommended). | Legacy method; avoid if possible. | Stepwise method only. |

Solvent Systems[1][2]

-

1,2-Dichloroethane (DCE): The gold standard for STAB reactions. It solubilizes the triacetoxyborohydride and does not compete for the hydride.

-

Dichloromethane (DCM): A viable alternative if DCE is restricted, though STAB is slightly less soluble.

-

Methanol (MeOH): Avoid with STAB. Methanol reacts with STAB to form less selective borohydride species. Use MeOH only for the Stepwise Protocol with

.

Regioselectivity (Primary vs. Secondary)

Pyrrolidin-2-ylmethanamine contains both a primary (exocyclic) and secondary (endocyclic) amine.

-

With N-Protection (Recommended): Use (S)-1-Boc-2-(aminomethyl)pyrrolidine. This forces reaction exclusively at the primary amine. The Boc group is easily removed later with TFA/DCM.

-

Without Protection: The primary amine is kinetically more nucleophilic and less sterically hindered. However, to ensure >95% selectivity, maintain the temperature at 0°C during addition and use 1.0 equivalent of aldehyde.

Protocol 1: Direct Reductive Amination (The STAB Method)

Best for: Most aldehydes, N-Boc protected scaffolds, and preventing over-alkylation.

Reagents[1][2][3][4][5][6]

-

Amine: (S)-1-Boc-2-(aminomethyl)pyrrolidine (1.0 equiv)

-

Aldehyde: 1.0 - 1.1 equiv

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

-

Solvent: Anhydrous DCE (0.1 M - 0.2 M concentration)

-

Additive: Glacial Acetic Acid (1.0 equiv) - Optional, accelerates reaction for hindered aldehydes.

Workflow Diagram

Figure 2: Step-by-step workflow for the Direct Reductive Amination using STAB.

Detailed Procedure

-

Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen or Argon.

-

Mixing: Add the amine (1.0 equiv) and aldehyde (1.05 equiv) to the flask. Add anhydrous DCE to achieve a concentration of ~0.2 M.

-

Imine Formation (In Situ): Stir for 15–30 minutes at room temperature.

-